N-4-Piperidinyl-glycine
Overview
Description
N-4-Piperidinyl-glycine is a compound that features a piperidine ring attached to a glycine molecule Piperidine is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications Glycine is the simplest amino acid, playing a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-4-Piperidinyl-glycine typically involves the reaction of piperidine with glycine or its derivatives. One common method is the nucleophilic substitution reaction, where piperidine reacts with a glycine derivative, such as glycine ethyl ester, under basic conditions. The reaction can be carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Another method involves the use of protecting groups to facilitate the selective reaction of piperidine with glycine. For example, the amino group of glycine can be protected with a tert-butyloxycarbonyl (Boc) group, followed by the reaction with piperidine. The Boc group is then removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reaction conditions and reagents may be optimized for cost-effectiveness and scalability. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-4-Piperidinyl-glycine can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction: The carbonyl group of glycine can be reduced to form amino alcohol derivatives.
Substitution: The amino group of glycine can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used. The reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base, such as triethylamine or pyridine.
Major Products Formed
Oxidation: Piperidone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various N-substituted glycine derivatives.
Scientific Research Applications
N-4-Piperidinyl-glycine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a model compound for studying the interactions of piperidine and glycine derivatives with biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-4-Piperidinyl-glycine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The glycine moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The combined effects of these interactions contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
N-4-Piperidinyl-glycine can be compared with other similar compounds, such as:
N-4-Piperidinyl-alanine: Similar structure but with an alanine moiety instead of glycine.
N-4-Piperidinyl-serine: Contains a serine moiety, which introduces an additional hydroxyl group.
N-4-Piperidinyl-proline: Features a proline moiety, resulting in a cyclic structure.
The uniqueness of this compound lies in its combination of the piperidine ring and glycine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(piperidin-4-ylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c10-7(11)5-9-6-1-3-8-4-2-6/h6,8-9H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYSPKJLZSKGSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595973 | |
Record name | N-Piperidin-4-ylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
782494-21-7 | |
Record name | N-Piperidin-4-ylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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